molecular formula C11H22ClFN2O2 B6281848 tert-butyl N-[(4-fluoropiperidin-4-yl)methyl]carbamate hydrochloride CAS No. 1354351-30-6

tert-butyl N-[(4-fluoropiperidin-4-yl)methyl]carbamate hydrochloride

Katalognummer: B6281848
CAS-Nummer: 1354351-30-6
Molekulargewicht: 268.75 g/mol
InChI-Schlüssel: BJZKYSGISHYROW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

tert-Butyl N-[(4-fluoropiperidin-4-yl)methyl]carbamate hydrochloride is a fluorinated piperidine derivative featuring a tert-butyl carbamate group attached via a methyl linker to the 4-position of the piperidine ring. The compound is utilized as a key intermediate in pharmaceutical synthesis, particularly in the development of kinase inhibitors and central nervous system (CNS) drugs. Its hydrochloride salt form enhances aqueous solubility, making it suitable for biological testing .

Eigenschaften

CAS-Nummer

1354351-30-6

Molekularformel

C11H22ClFN2O2

Molekulargewicht

268.75 g/mol

IUPAC-Name

tert-butyl N-[(4-fluoropiperidin-4-yl)methyl]carbamate;hydrochloride

InChI

InChI=1S/C11H21FN2O2.ClH/c1-10(2,3)16-9(15)14-8-11(12)4-6-13-7-5-11;/h13H,4-8H2,1-3H3,(H,14,15);1H

InChI-Schlüssel

BJZKYSGISHYROW-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(C)OC(=O)NCC1(CCNCC1)F.Cl

Reinheit

95

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[(4-fluoropiperidin-4-yl)methyl]carbamate hydrochloride typically involves the following steps:

    Formation of the piperidine ring: The piperidine ring is fluorinated at the 4-position using appropriate fluorinating agents.

    Introduction of the carbamate group: The fluorinated piperidine is then reacted with tert-butyl chloroformate in the presence of a base to form the carbamate linkage.

    Hydrochloride formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions:

    Oxidation: tert-butyl N-[(4-fluoropiperidin-4-yl)methyl]carbamate hydrochloride can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, or halides.

Major Products Formed:

    Oxidation: Formation of oxidized derivatives of the piperidine ring.

    Reduction: Formation of reduced derivatives, potentially altering the piperidine ring or the carbamate linkage.

    Substitution: Formation of substituted derivatives with different functional groups replacing the fluorine atom.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

tert-butyl N-[(4-fluoropiperidin-4-yl)methyl]carbamate hydrochloride is primarily utilized in medicinal chemistry for the development of novel therapeutic agents. Its structure allows for modifications that can enhance the pharmacological properties of drugs targeting various diseases.

Case Study: Development of TLR7/8 Antagonists
One significant application of this compound is in the synthesis of Toll-like receptor (TLR) antagonists, which are crucial in modulating immune responses. Research has shown that derivatives of this compound can effectively inhibit TLR7/8, making them potential candidates for treating autoimmune diseases and inflammatory conditions .

Synthesis of Intermediates

This compound serves as an important intermediate in the synthesis of other bioactive molecules. For instance, it has been used in reactions involving various amines and carbamates to produce complex structures with potential therapeutic effects.

Example Reaction:
A study demonstrated that tert-butyl N-[(4-fluoropiperidin-4-yl)methyl]carbamate was reacted with different amines to yield novel derivatives with enhanced biological activity . Such reactions highlight its versatility as a synthetic building block.

Structure-Activity Relationship Studies

The compound is also employed in structure-activity relationship (SAR) studies to investigate how modifications to its structure affect biological activity. This research is critical for optimizing drug candidates and understanding their mechanisms of action.

Research Findings:
Studies have indicated that variations in the piperidine ring and the carbamate moiety can significantly influence the binding affinity and efficacy of the resultant compounds against specific targets .

Pharmacokinetic Studies

Pharmacokinetic profiling of compounds derived from this compound has been conducted to assess their absorption, distribution, metabolism, and excretion (ADME) properties. Understanding these parameters is vital for predicting the clinical performance of new drugs.

Wirkmechanismus

The mechanism of action of tert-butyl N-[(4-fluoropiperidin-4-yl)methyl]carbamate hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The fluorinated piperidine ring can enhance binding affinity and specificity, while the carbamate linkage can modulate the compound’s stability and reactivity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Challenges and Trends

  • Discontinued Status: notes the main compound’s discontinuation, possibly due to shifting research focus toward spirocyclic or bicyclic analogues with improved selectivity .
  • Emerging Analogues : Fluorinated pyrrolidines and spirocycles are gaining traction for their balanced solubility and stability profiles .

Biologische Aktivität

tert-butyl N-[(4-fluoropiperidin-4-yl)methyl]carbamate hydrochloride, with CAS number 871022-62-7, is a compound of interest due to its potential pharmacological applications. Its molecular formula is C11_{11}H21_{21}FN2_2O2_2, and it has a molecular weight of 232.30 g/mol. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy, and related studies.

The compound is characterized by the following properties:

PropertyValue
Molecular FormulaC11_{11}H21_{21}FN2_2O2_2
Molecular Weight232.30 g/mol
Density1.1 ± 0.1 g/cm³
Boiling Point324.8 ± 27.0 °C at 760 mmHg
Flash Point150.2 ± 23.7 °C

Research indicates that this compound acts as an inhibitor of acetylcholinesterase (AChE), which is crucial for neurotransmitter regulation in the central nervous system (CNS). By inhibiting AChE, the compound may enhance cholinergic transmission, potentially benefiting conditions like Alzheimer's disease.

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits notable activity against various cell lines:

  • Neuroprotective Effects : It has shown protective effects on astrocytes against amyloid beta (Aβ) toxicity, reducing oxidative stress markers such as TNF-α and IL-6 levels .
  • Cell Viability : The compound maintains cell viability in the presence of neurotoxic agents, suggesting its potential as a therapeutic agent in neurodegenerative diseases .
  • Enzyme Inhibition : It has been reported to inhibit β-secretase and AChE with IC50_{50} values of 15.4 nM and Ki_i of 0.17 μM respectively, indicating strong potential for modulating amyloidogenesis and cholinergic signaling .

In Vivo Studies

In vivo evaluations have revealed mixed results regarding efficacy:

  • Scopolamine-Induced Models : In animal models treated with scopolamine to induce cognitive deficits, this compound demonstrated a reduction in malondialdehyde (MDA) levels, suggesting a decrease in lipid peroxidation and oxidative stress . However, the overall cognitive improvement was not statistically significant compared to standard treatments like galantamine.

Case Studies

Several case studies have examined the therapeutic potential of this compound:

  • Alzheimer's Disease Model : A study involving Aβ-treated astrocytes indicated that treatment with this compound resulted in a significant increase in cell viability compared to untreated controls .
  • Oxidative Stress Reduction : Another study highlighted its role in lowering oxidative stress markers in brain homogenates from scopolamine-treated rats, although further research is needed to establish clinical relevance .

Q & A

Basic: What are the recommended synthetic routes for tert-butyl N-[(4-fluoropiperidin-4-yl)methyl]carbamate hydrochloride?

Methodological Answer:
The synthesis typically involves multi-step reactions starting with tert-butyl carbamate and fluorinated piperidine intermediates. A common approach includes:

Nucleophilic substitution to introduce the fluorinated piperidine moiety under controlled temperatures (0–25°C) and inert atmospheres (argon/nitrogen) to minimize side reactions.

Coupling reactions using activating agents like HATU or DCC to link the carbamate group to the piperidine scaffold.

Hydrochloride salt formation via acidification with HCl in polar solvents (e.g., ethanol) .
Key reagents include tert-butyl carbamate, 4-fluoropiperidine derivatives, and reducing agents (e.g., sodium borohydride) for intermediate stabilization .

Basic: How is this compound characterized to confirm its structural integrity?

Methodological Answer:
Characterization employs:

  • Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR to verify substituent positions and stereochemistry. For example, the tert-butyl group shows a singlet at ~1.4 ppm in ¹H NMR.
  • X-ray Crystallography: Programs like SHELXL (via SHELX system) refine crystal structures, resolving bond lengths and angles with <0.01 Å precision .
  • High-Performance Liquid Chromatography (HPLC): Purity validation (≥95%) using C18 columns and UV detection at 254 nm .

Basic: What safety protocols are recommended for handling this compound?

Methodological Answer:
While classified as non-hazardous, standard precautions include:

  • Personal Protective Equipment (PPE): Gloves, lab coats, and safety goggles.
  • Ventilation: Use fume hoods to avoid inhalation of fine particles.
  • Storage: In airtight containers at 2–8°C, away from strong acids/bases to prevent decomposition .

Advanced: How can reaction conditions be optimized to improve yield?

Methodological Answer:
Optimization strategies:

  • Temperature Control: Lower temperatures (e.g., 0°C) reduce side reactions during fluorination.
  • Catalyst Screening: Test palladium catalysts (e.g., Pd/C) for coupling efficiency.
  • Solvent Selection: Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates .
    Data Example: A 15% yield increase was achieved by switching from THF to DMF in the coupling step .

Advanced: How to resolve contradictions in crystallographic data for fluorinated piperidines?

Methodological Answer:
Discrepancies in bond angles/fluorine positions are addressed via:

Multi-software validation: Cross-check SHELXL refinements with PLATON or OLEX2.

Twinned Data Analysis: Use TwinRotMat in SHELXL to model pseudo-symmetry in crystals .

DFT Calculations: Compare experimental data with computational models (e.g., Gaussian) .

Advanced: What pharmacokinetic properties should be evaluated for drug development?

Methodological Answer:
Key assays include:

  • Lipophilicity (LogP): Measured via shake-flask method (expected LogP ~2.5 for this compound).
  • Metabolic Stability: Incubation with liver microsomes (human/rat) to assess CYP450-mediated degradation.
  • Plasma Protein Binding: Equilibrium dialysis to quantify unbound fractions .
    Example: Analogous carbamates showed 60% plasma protein binding, suggesting moderate bioavailability .

Advanced: How does structural modification impact biological target interactions?

Methodological Answer:

  • Fluorine Substitution: Enhances binding to hydrophobic enzyme pockets (e.g., kinases) via C-F⋯H interactions.
  • Carbamate Linker: Stabilizes hydrogen bonds with catalytic residues (e.g., serine hydrolases).
    Case Study: Replacing fluorine with chlorine reduced IC₅₀ by 3-fold in kinase inhibition assays .

Advanced: How to design structure-activity relationship (SAR) studies for analogs?

Methodological Answer:

Core Modifications: Synthesize analogs with varied substituents (e.g., methyl, trifluoromethyl) on the piperidine ring.

Bioactivity Profiling: Test against target enzymes (e.g., proteases) using fluorescence-based assays.

Data Analysis: Correlate substituent electronegativity with activity using Hammett plots.

SAR Table (Hypothetical Data):

SubstituentIC₅₀ (nM)LogP
-F1202.5
-Cl4503.1
-CF₃852.8
Lower IC₅₀ indicates higher potency .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.